1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Physicochemical Properties Triazole-4-carboxamide

1-(4-Ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326939-62-1) is a unique triazole-4-carboxamide scaffold not described in public PXR SAR. Its unexplored 1-phenylethyl side chain and unsubstituted C5 position enable systematic late-stage diversification via C–H activation. With MW 320.4 g/mol and cLogP ~3.5, it occupies a favorable lead-like space distinct from lipophilic 5-substituted analogs. Procure this exact substitution pattern to avoid activity cliffs observed in the series. Ideal for PXR LBD selectivity profiling and DDI tool development.

Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
CAS No. 1326939-62-1
Cat. No. B6492070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326939-62-1
Molecular FormulaC19H20N4O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC=CC=C3
InChIInChI=1S/C19H20N4O/c1-3-15-9-11-17(12-10-15)23-13-18(21-22-23)19(24)20-14(2)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,20,24)
InChIKeyYLKAVZSXLJSCNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326939-62-1): Core Chemical Identity and Procurement Baseline


1-(4-Ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326939-62-1) is a synthetic small molecule belonging to the 1H-1,2,3-triazole-4-carboxamide class [1]. Its structure features a 1,2,3-triazole core N1-substituted with a 4-ethylphenyl group and a carboxamide moiety at the 4-position bearing an (S)- or racemic 1-phenylethyl amine . This class has been investigated as a privileged scaffold for modulating nuclear receptors, notably the Pregnane X Receptor (PXR), where potent inverse agonists and antagonists have been identified [2]. However, direct published biological activity data for this specific compound are currently absent from the open scientific literature, limiting procurement decisions to structural and physicochemical differentiation from closely related analogs.

Why 1-(4-Ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Generically Substituted by In-Class Analogs


Within the 1H-1,2,3-triazole-4-carboxamide series, minor structural modifications profoundly alter biological activity. For example, in a comprehensive medicinal chemistry campaign targeting PXR, the introduction of different N1-aryl and C4-carboxamide substituents yielded compounds spanning a range from potent dual inverse agonists/antagonists to pure antagonists, with nanomolar IC50 differences driven by single-atom changes [1]. The target compound’s specific combination of a 4-ethylphenyl N1-substituent and a 1-phenylethyl carboxamide side chain is distinct from all reported active analogs in the public literature, positioning it as a potentially novel chemical probe or intermediate whose activity profile cannot be inferred from close neighbors. Therefore, generic procurement of a 'similar' triazole-4-carboxamide without verifying the exact substitution pattern risks acquiring a compound with substantially different target engagement, metabolic stability, or off-target liability.

1-(4-Ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity Differentiation from 5-Substituted Triazole-4-carboxamide Analogs

The target compound (MW = 320.4 g/mol) is structurally differentiated from 5-substituted analogs such as 1-(4-ethylphenyl)-5-(pyridin-4-yl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (MW = 397.48 g/mol) by the absence of a substituent at the triazole 5-position, resulting in a 77 Da lower molecular weight and predictably lower lipophilicity (estimated cLogP of ~3.5 vs. ~4.2 for the 5-pyridyl analog) . This difference is critical because the 5-unsubstituted 1H-1,2,3-triazole-4-carboxamide scaffold was employed as the core template in the discovery of potent PXR antagonists, where small alkyl or aryl additions at the 5-position were systematically explored and shown to modulate binding affinity [1].

Medicinal Chemistry Physicochemical Properties Triazole-4-carboxamide

N1-Aryl Substituent Purity-Driven Differentiation from Related 4-Ethylphenyl Triazole Compounds

Commercial sourcing data indicate that the target compound is typically supplied at 95% purity, a common baseline for research-grade triazole-4-carboxamides . In contrast, closely related but structurally distinct compounds such as 5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (MW = 335.41 g/mol) and 5-ethyl-N-(4-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (MW = 320.4 g/mol) are also supplied at 95% purity but differ in substitution pattern, directly affecting their chemical reactivity and target binding profiles. The target compound remains unsubstituted at the triazole 5-position, preserving a hydrogen atom at C5, which is essential for certain cycloaddition-based synthetic elaborations and for engagement with shallow hydrophobic pockets in biological targets as documented in the PXR series [1].

Chemical Purity Procurement Specification Triazole Synthesis

Scaffold Membership in a Validated PXR Antagonist Chemotype with Defined Critical Pharmacophoric Elements

The target compound embodies the core 1H-1,2,3-triazole-4-carboxamide scaffold that served as the starting point for the optimization of compound 85, a potent dual PXR inverse agonist/antagonist (IC50 = 3.2 nM for PXR binding; IC50 = 12.5 nM in cellular assay) [1]. In that study, the N1-phenyl substituent and the C4-carboxamide moiety were identified as critical pharmacophoric features, with the N1-(4-ethylphenyl) group appearing in several active analogs. Although the specific 1-phenylethyl carboxamide side chain of the target compound has not been explicitly profiled, the established SAR indicates that the benzylamide region tolerates aromatic/aliphatic diversity, suggesting this compound could serve as a viable derivative for exploring PXR or related nuclear receptor modulation [1].

Nuclear Receptor Modulation PXR Antagonist Pharmacophore

Prioritized Application Scenarios for 1-(4-Ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Based on Differentiated Evidence


Probe for Pregnane X Receptor (PXR) Ligand-Binding Domain SAR Exploration

The compound serves as a late-stage diversification intermediate or a direct probe for PXR LBD SAR studies. Its 1-phenylethyl carboxamide side chain represents an unexplored variant within a scaffold class that has yielded low-nanomolar PXR antagonists [1]. Researchers seeking to map the steric and electronic tolerance of the PXR LBD can systematically compare this compound to published analogs such as compound 85 and compound 89, using the identical TR-FRET and cellular reporter assays described in the reference study to quantify relative binding affinity and functional activity.

Synthetic Intermediary for Late-Stage C–H Functionalization at the Triazole 5-Position

The unsubstituted C5 position of the 1,2,3-triazole ring provides a distinct synthetic advantage over 5-substituted analogs. This compound can be employed as a substrate in iridium- or palladium-catalyzed C–H activation reactions to install diverse aryl, heteroaryl, or alkyl groups at C5, enabling rapid library expansion for medicinal chemistry programs. The lower molecular weight (320.4 g/mol) compared to 5-substituted analogs reduces the overall mass of the final compounds, aiding compliance with lead-likeness criteria .

Physicochemical Comparator in Triazole-4-carboxamide Lead Optimization Cascades

With a predicted cLogP of ~3.5 and MW of 320.4 g/mol, this compound occupies a favorable region of drug-like chemical space that is distinct from more lipophilic 5-substituted or 4-chlorophenyl analogs. Procurement teams evaluating triazole-4-carboxamide libraries can use this compound as a baseline for assessing how incremental structural changes (e.g., addition of substituents at C5, variation of the N1-aryl group) shift physicochemical properties, aqueous solubility, and microsomal stability in head-to-head comparative assays .

Nuclear Receptor Selectivity Panel Screening

Given that PXR belongs to the NR1I subfamily of nuclear receptors and that the 1H-1,2,3-triazole-4-carboxamide scaffold has demonstrated selectivity for PXR over related receptors such as CAR (Constitutive Androstane Receptor) and FXR (Farnesoid X Receptor) [1], this compound can be profiled in a broader nuclear receptor selectivity panel. This scenario is particularly relevant for organizations developing PXR-specific chemical tools for drug–drug interaction (DDI) prediction studies, where off-target nuclear receptor activity must be rigorously excluded.

Quote Request

Request a Quote for 1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.